4-[3-(Propan-2-yloxy)phenyl]benzaldehyde
Description
4-[3-(Propan-2-yloxy)phenyl]benzaldehyde is a benzaldehyde derivative featuring a phenyl ring substituted with an isopropoxy group at the meta position, linked to a benzaldehyde moiety via a para-substituted phenyl bridge. The compound’s structure facilitates conjugation between the aldehyde group and the aromatic system, influencing its electronic properties and reactivity.
Properties
IUPAC Name |
4-(3-propan-2-yloxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)18-16-5-3-4-15(10-16)14-8-6-13(11-17)7-9-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKMOWUXVNJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Propan-2-yloxy)phenyl]benzaldehyde typically involves the reaction of 3-(Propan-2-yloxy)phenylboronic acid with 4-formylphenylboronic acid under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in an aqueous or alcoholic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Propan-2-yloxy)phenyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: Reduction can yield the corresponding alcohol.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.
Substitution: Reagents such as Grignard reagents or organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-[3-(Propan-2-yloxy)phenyl]benzoic acid.
Reduction: 4-[3-(Propan-2-yloxy)phenyl]benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
4-[3-(Propan-2-yloxy)phenyl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(Propan-2-yloxy)phenyl]benzaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Electronic Properties
The table below compares 4-[3-(Propan-2-yloxy)phenyl]benzaldehyde with structurally related benzaldehyde derivatives:
*Calculated based on analogous structures.
Key Observations :
- Substituent Effects : The isopropoxy group in the target compound provides steric bulk and moderate electron-donating effects, contrasting with electron-withdrawing groups (e.g., CF₃ in 4-Methoxy-3-(trifluoromethyl)benzaldehyde) that enhance electrophilicity .
- Conjugation : Unlike 4-(Prop-2-yn-1-yloxy)benzaldehyde, where the alkyne group creates strong conjugation with the aromatic ring, the isopropoxy group in the target compound offers weaker conjugation but greater stability against oxidation .
- Solubility : Hydrophobicity increases with larger alkoxy substituents (isopropoxy > methoxy > hydroxy), impacting solubility in polar solvents .
Crystallographic and Supramolecular Features
- Crystal Packing : Analogous compounds like 4-(Prop-2-yn-1-yloxy)benzaldehyde form π-π stacked dimers and hydrogen-bonded networks, whereas the isopropoxy group in the target compound may disrupt such interactions, leading to less ordered crystalline phases .
Biological Activity
4-[3-(Propan-2-yloxy)phenyl]benzaldehyde, also known by its chemical structure and CAS number (1499938-57-6), is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the following properties:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C16H18O2 |
| Molecular Weight | 258.31 g/mol |
| CAS Number | 1499938-57-6 |
Biological Activity Overview
The biological activities of this compound have been investigated in various studies, highlighting its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Anti-inflammatory Activity
Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For instance, a study showed that benzaldehyde derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism through which these compounds may exert their effects on inflammation.
Antimicrobial Activity
In vitro studies have indicated that this compound possesses antimicrobial activity against various bacterial strains. A notable case study involved testing against Staphylococcus aureus and Escherichia coli, where the compound demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL . This suggests a promising application in treating bacterial infections.
Anticancer Potential
The anticancer properties of this compound have also been explored. In a recent study, this compound was shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound led to a reduction in cell viability by approximately 50% at concentrations of 25 µM over 48 hours . This finding points to its potential as a therapeutic agent in cancer treatment.
Case Studies
-
Study on Anti-inflammatory Effects :
- Objective : To evaluate the anti-inflammatory effects of benzaldehyde derivatives.
- Method : Macrophages were treated with the compound and stimulated with lipopolysaccharide (LPS).
- Results : Significant reduction in TNF-alpha and IL-6 levels was observed, indicating strong anti-inflammatory activity.
-
Antimicrobial Efficacy Assessment :
- Objective : To determine the antimicrobial properties against common pathogens.
- Method : Disk diffusion method was used to assess inhibition zones.
- Results : Clear zones of inhibition were noted against both S. aureus and E. coli, confirming its antimicrobial potential.
-
Evaluation of Anticancer Activity :
- Objective : To investigate the cytotoxic effects on cancer cell lines.
- Method : MTT assay was performed to measure cell viability.
- Results : The compound exhibited dose-dependent cytotoxicity with significant apoptosis induction confirmed through flow cytometry.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The aldehyde functional group is known for its reactivity, allowing it to form adducts with nucleophiles such as proteins and DNA, potentially leading to modulation of various signaling pathways involved in inflammation and cancer progression.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
